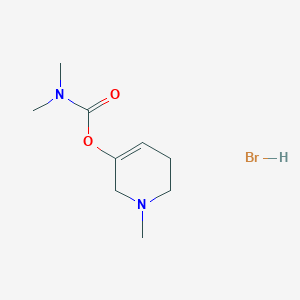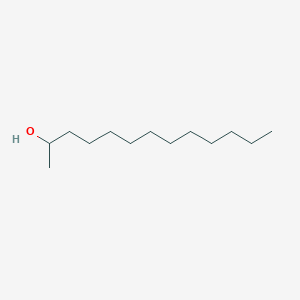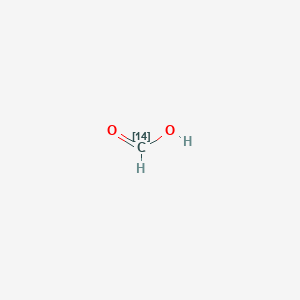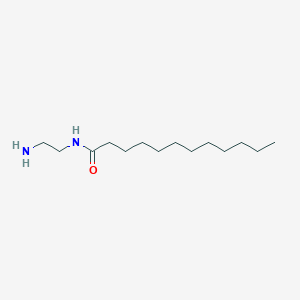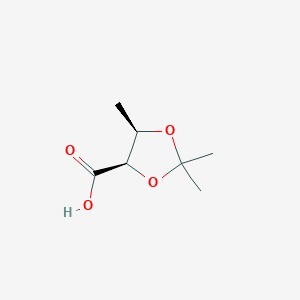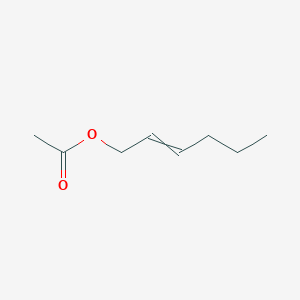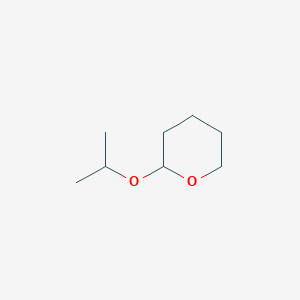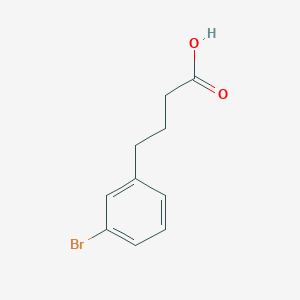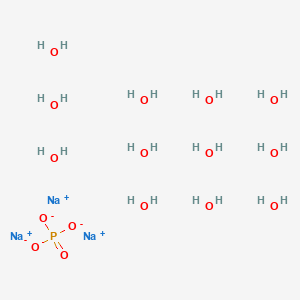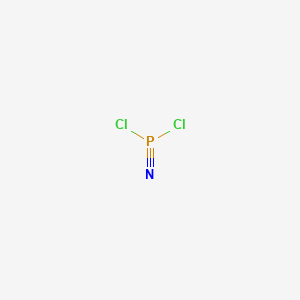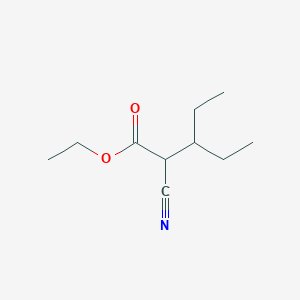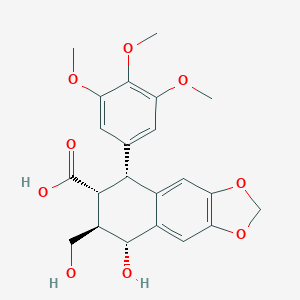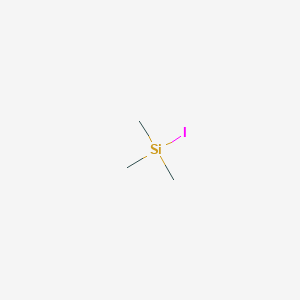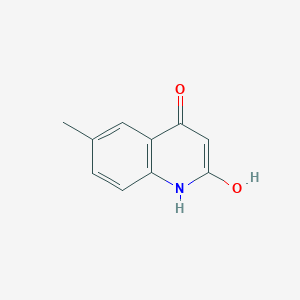
6-Methyl-2,4-dihydroxyquinoline
Vue d'ensemble
Description
6-Methyl-2,4-dihydroxyquinoline is a chemical compound with the CAS Number: 1677-44-7 and a linear formula of C10H9NO2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Methyl-2,4-dihydroxyquinoline is represented by the InChI code: 1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) . The molecular weight of this compound is 175.19 .Physical And Chemical Properties Analysis
6-Methyl-2,4-dihydroxyquinoline is a solid substance at room temperature . It has a melting point of 342°C .Applications De Recherche Scientifique
Synthesis of Heterocycles
- Application Summary : 4-Hydroxy-2(1H)-quinolones, a class of compounds to which 2,4-dihydroxyquinoline belongs, are used in the synthesis of related four-membered to seven-membered heterocycles .
- Methods of Application : The synthesis of 4-hydroxy-2(1H)-quinolones is typically achieved through the reaction of anilines using malonic acid equivalents .
- Results : This method has been successful in synthesizing a variety of heterocycles, many of which exhibit unique biological activities .
Microbial Synthesis
- Application Summary : Quinolone derivatives, such as 2-methyl-4(1H)-quinolone (MHQ), have been synthesized in microbial systems like Escherichia coli .
- Methods of Application : The synthetic pathways of quinolones have been validated in Pseudomonas aeruginosa. To synthesize quinolones in a microbial system, specific genes (pqsA–E) were introduced into Escherichia coli .
- Results : The introduction of these genes resulted in the successful synthesis of MHQ .
Inclusion Complex Formation
- Application Summary : 2,4-Dihydroxyquinoline has been studied for its ability to form inclusion complexes with cyclodextrins .
- Methods of Application : The formation of these complexes was determined through spectroscopic studies .
- Results : The study observed changes in the spectroscopic properties of 2,4-dihydroxyquinoline upon complex formation .
Antibiotic Properties
- Application Summary : Alkyl-4-quinolones (AQs), a class of metabolites that include 2,4-dihydroxyquinoline derivatives, have been found to have notable antibiotic properties .
- Methods of Application : These compounds were first isolated in the 1940s from a range of sources .
- Results : The antibiotic properties of these compounds have led to their use in a variety of medical applications .
Drug Research and Development
- Application Summary : The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development .
- Methods of Application : Many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .
- Results : This research has shed new light on these interesting heterocycles .
Quorum-Sensing Molecules
- Application Summary : Alkyl-4-quinolones (AQs), a class of natural compounds synthesized by bacteria, are known quorum-sensing molecules . Quorum sensing is a system of stimulus and response correlated to population density.
- Methods of Application : AQs have been studied in Pseudomonas aeruginosa as a quorum sensing system . Five genes (pqsA–E) are involved in the synthesis of 2-heptyl-4 (1H)-quinolone (HHQ). To synthesize HHQ in a microbial system, pqsA–E genes were introduced into Escherichia coli .
- Results : After the copy number, construct promoters, and substrate supplements were optimized, 141.3 mg/L MHQ and 242.8 mg/L HHQ were synthesized .
Safety And Hazards
Propriétés
IUPAC Name |
4-hydroxy-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSZQTDCCMODLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715612 | |
| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2,4-dihydroxyquinoline | |
CAS RN |
1677-44-7 | |
| Record name | 4-Hydroxy-6-methyl-2-quinolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1677-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-6-methylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50715612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



